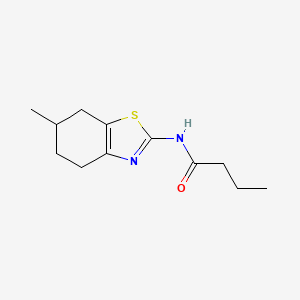

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide

Description

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide is a bicyclic thiazole derivative characterized by a 4,5,6,7-tetrahydrobenzothiazole core substituted with a methyl group at the 6-position and a butanamide moiety at the 2-position. Structural determination of such compounds often relies on crystallographic tools like the SHELX software suite, which has been instrumental in refining small-molecule structures.

Properties

IUPAC Name |

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2OS/c1-3-4-11(15)14-12-13-9-6-5-8(2)7-10(9)16-12/h8H,3-7H2,1-2H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUSQJBWEVAPDBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=NC2=C(S1)CC(CC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide typically involves the following steps:

Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with chloroacetic acid.

Methylation: The benzothiazole core is then methylated at the 6-position using methyl iodide in the presence of a base such as potassium carbonate.

Amide Formation: The final step involves the reaction of the methylated benzothiazole with butanoyl chloride in the presence of a base like triethylamine to form the desired amide.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered.

Chemical Reactions Analysis

Types of Reactions: N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, alkaline conditions.

Reduction: Lithium aluminum hydride, anhydrous ether.

Substitution: Amines, alcohols, polar aprotic solvents.

Major Products Formed:

Oxidation: Formation of sulfones or sulfoxides.

Reduction: Formation of reduced benzothiazoles.

Substitution: Formation of substituted benzothiazoles.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, such as antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases. Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a biological response.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Core Modifications

- Substituent Length and Polarity: The butanamide chain in the target compound provides greater hydrophobicity compared to shorter-chain analogs like N-[(6S)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]propanamide (propanamide) and (6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanamine (methanamine). Longer chains may enhance membrane permeability but reduce aqueous solubility.

- Aromatic vs.

Stereochemical and Functional Group Variations

Biological Activity

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide is a compound belonging to the benzothiazole family, which has garnered attention for its potential biological activities. This article aims to detail the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C17H22N2S

- Molecular Weight : 306.50 g/mol

- CAS Number : 573950-96-6

The compound features a benzothiazole ring fused with a tetrahydro structure and an amide functional group. The unique structural characteristics of benzothiazole derivatives contribute to their diverse biological activities.

1. Antimicrobial Activity

Benzothiazole derivatives are known for their antimicrobial properties. N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide has shown promising results in inhibiting various bacterial strains. Studies indicate that the mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

2. Anticancer Properties

Research indicates that this compound exhibits anticancer activity through apoptosis induction in cancer cells. The specific pathways involved include:

- Inhibition of cell proliferation : The compound has been shown to inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

- Mechanism of Action : It is hypothesized that N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide interacts with specific enzymes involved in cell cycle regulation and apoptosis.

Case Study 1: Antimicrobial Efficacy

A study conducted on various benzothiazole derivatives demonstrated that N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL for both strains.

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that treatment with N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide resulted in a dose-dependent decrease in cell viability. The IC50 value was found to be approximately 15 µM for MCF-7 cells. Flow cytometry analysis indicated an increase in early and late apoptotic cells post-treatment.

The mechanisms underlying the biological activities of N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide are still under investigation. However, several hypotheses have emerged:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism.

- Receptor Interaction : Potential interactions with specific receptors could modulate signaling pathways related to cell growth and apoptosis.

- Oxidative Stress Induction : Increased production of reactive oxygen species (ROS) may lead to cellular damage and trigger apoptotic pathways.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Benzothiazole Derivative A | Simple benzothiazole structure | Antimicrobial | Limited anticancer activity |

| Benzothiazole Derivative B | Contains halogen substituents | Anticancer | Higher potency than standard |

| N-(6-methyl-benzothiazolyl)butanamide | Similar methyl substitution | Moderate antimicrobial | Enhanced selectivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.